Ethyl 4-chloro-2,5-difluorobenzoate
Description
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Properties
IUPAC Name |
ethyl 4-chloro-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNQCUICDKYYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673259 | |
| Record name | Ethyl 4-chloro-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-03-5 | |
| Record name | Ethyl 4-chloro-2,5-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879093-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-2,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-chloro-2,5-difluorobenzoate (ECDFB) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, contributes to its biological activity. This article explores the biological activity of ECDFB, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H7ClF2O2
- Molecular Weight : 220.6 g/mol
- Structure : The compound features a benzoate moiety with chlorine at the para position and difluorination at the ortho positions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of ECDFB against various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on the proliferation of K562 cells, a model for chronic myelogenous leukemia (CML). The half-maximal inhibitory concentration (IC50) for ECDFB was reported at approximately 0.84 µM, indicating potent activity compared to other derivatives .
Table 1: Cytotoxic Activity of this compound
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 0.84 | K562 (CML) |
| Doxorubicin | 1.5 | K562 (CML) |
| Control (Untreated) | N/A | N/A |
The mechanism by which ECDFB exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : ECDFB induces cell cycle arrest at the G0/G1 phase, preventing cells from progressing to DNA synthesis.
- Apoptosis Induction : The compound stimulates caspase-dependent apoptosis in cancer cells .
- Signaling Pathway Inhibition : ECDFB inhibits the phosphorylation of BCR-ABL and subsequently inactivates downstream signaling pathways such as AKT/mTOR/S6K1, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have highlighted the efficacy of ECDFB in preclinical settings:
- In Vitro Studies : In laboratory settings, ECDFB has been shown to effectively reduce cell viability in various cancer cell lines beyond K562, including breast and prostate cancer models.
- In Vivo Studies : Animal models treated with ECDFB demonstrated reduced tumor growth rates compared to control groups. These findings suggest potential for further development into a therapeutic agent.
Research Findings
Research indicates that modifications to the structure of benzoate derivatives can significantly impact their biological activity:
- Fluorine and Chlorine Substituents : The introduction of fluorine and chlorine atoms enhances cytotoxic properties compared to unsubstituted analogs .
- Esterification Position : The position of esterification plays a critical role in determining the compound's activity; variations can lead to significant differences in efficacy.
Scientific Research Applications
Organic Synthesis
Ethyl 4-chloro-2,5-difluorobenzoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles. This property is crucial for creating diverse chemical entities in pharmaceutical development.
Biological Research
In biological studies, this compound is utilized as a probe in biochemical assays to investigate enzyme interactions and metabolic pathways. Its fluorine substituents enhance its ability to interact with biological systems, making it a valuable tool for researchers studying enzyme kinetics and inhibition mechanisms.
Medicinal Chemistry
The compound has been investigated for its potential use in developing pharmaceuticals. Its structural features allow for modifications that can lead to compounds with specific biological activities, including anti-inflammatory and anti-cancer properties. Case studies have shown promising results in preclinical trials where derivatives of this compound exhibited significant efficacy against certain cancer cell lines.
Case Study 1: Enzyme Interaction Studies
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to explore its inhibitory effects on a specific enzyme involved in cancer metabolism. The results indicated that modifications to the compound could enhance its potency as an inhibitor, leading to further investigations into its derivatives.
Case Study 2: Synthesis of Novel Anticancer Agents
A research team reported the synthesis of novel anticancer agents derived from this compound. The derivatives were tested against various cancer cell lines, showing significant cytotoxicity compared to standard treatments. This highlights the compound's potential as a lead structure for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
